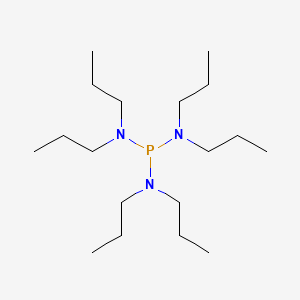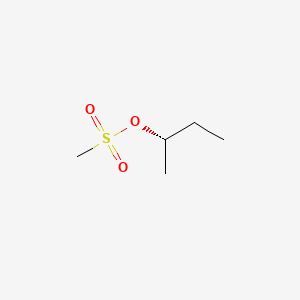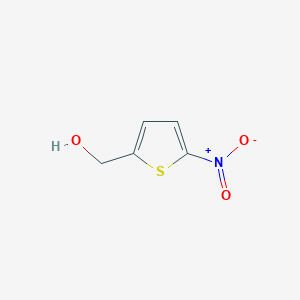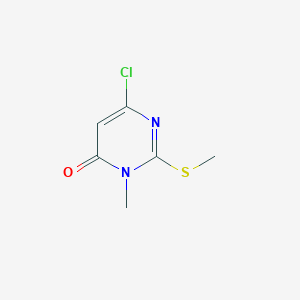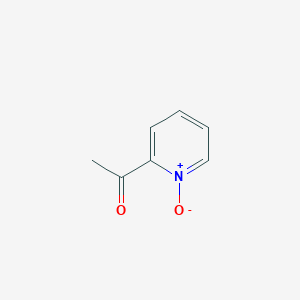
3,4-Dihydro-4-methyl-2H-pyran
Vue d'ensemble
Description
“3,4-Dihydro-4-methyl-2H-pyran” is a heterocyclic compound with the formula C5H8O . It is also known as Dihydropyran . It is a colorless liquid and is used as a hydroxyl-protecting reagent in organic synthesis .
Molecular Structure Analysis
The molecular structure of “3,4-Dihydro-4-methyl-2H-pyran” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
“3,4-Dihydro-4-methyl-2H-pyran” has a molecular weight of 84.1164 . It is a colorless liquid with a density of 0.922 g/mL at 25 °C .
Applications De Recherche Scientifique
Synthesis and Chemistry
- 3,4-Dihydro-4-methyl-2H-pyran is involved in various chemical syntheses and reactions. It participates in reactions with arylsulfonyl isocyanates to generate functionalized 2-piperidones, demonstrating its utility in complex organic synthesis (Jao et al., 1996).
- It is also used in the synthesis of different organic compounds like methyl 4-O-methyl-α-DL-arabinopyranoside, indicating its role in creating complex molecular structures (Srivastava & Brown, 1970).
Polymer Science
- In polymer science, 3,4-Dihydro-4-methyl-2H-pyran is used in the synthesis of various polymers. For instance, its derivative, poly(3,4-dihydro-2h-pyran-co-maleic anhydride-co-vinyl acetate), has been explored for its antitumor activity, highlighting its potential in biomedical applications (Can et al., 2005).
- Additionally, its use in the synthesis of alternating head-to-head vinyl copolymers further underscores its versatility in polymer chemistry (Lee & Cho, 1987).
Biological Applications
- In the field of biology and medicine, derivatives of 3,4-Dihydro-4-methyl-2H-pyran have been synthesized for potential use as seed germination stimulants, showcasing its applications in agriculture (Nagase et al., 2008).
- Moreover, its role in the synthesis of bioactive polymers with antitumor activities implies significant implications in cancer therapy and drug delivery systems (Han et al., 1990).
Structural Studies
- The crystal structure analysis of derivatives of 3,4-Dihydro-4-methyl-2H-pyran contributes to our understanding of molecular geometries and interactions in solid states, which is vital in materials science and crystallography (Zukerman-Schpector et al., 2015).
Safety And Hazards
“3,4-Dihydro-4-methyl-2H-pyran” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and poses skin corrosion/irritation, serious eye damage/eye irritation, and skin sensitization . It is also a very dangerous fire hazard when exposed to heat or flame and can react vigorously with oxidizing materials .
Propriétés
IUPAC Name |
4-methyl-3,4-dihydro-2H-pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-6-2-4-7-5-3-6/h2,4,6H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLGQCKMZPKPBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945367 | |
| Record name | 4-Methyl-3,4-dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-4-methyl-2H-pyran | |
CAS RN |
2270-61-3 | |
| Record name | 3,4-Dihydro-4-methyl-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2270-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-4-methyl-2H-pyran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002270613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-3,4-dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-4-methyl-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



